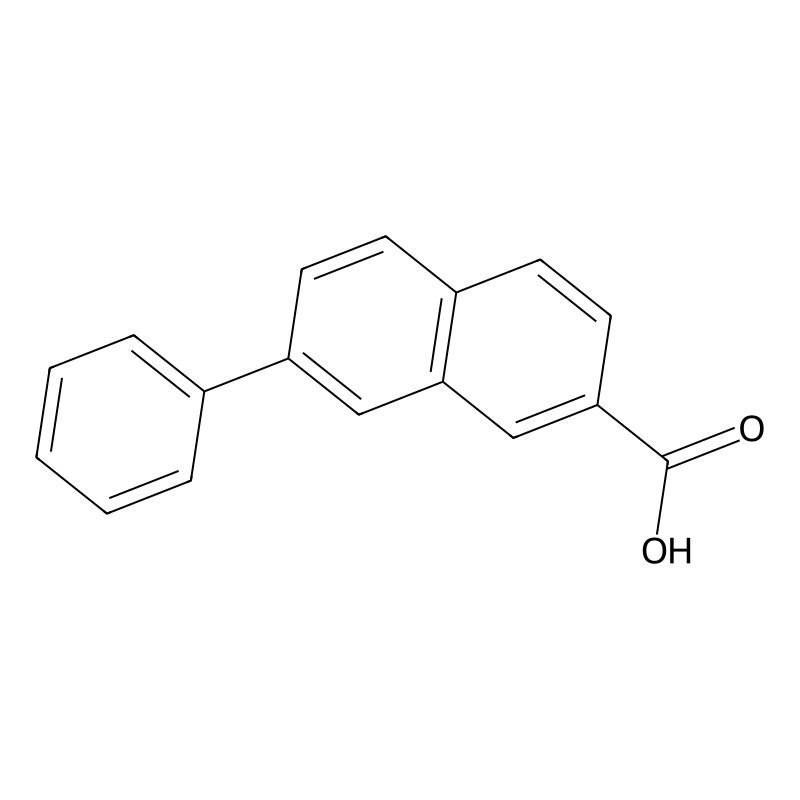

7-Phenylnaphthalene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Phenylnaphthalene-2-carboxylic acid is a chemical compound classified as a naphthalene derivative. Its molecular formula is and it has a molar mass of approximately 248.28 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential applications across various fields, including organic synthesis, pharmaceuticals, and material science .

- Oxidation: This reaction can convert the compound into different carboxylic acids.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Substitution: Halogenation reactions can introduce halogen atoms into the compound.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) is commonly used in acidic or neutral conditions.

- Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective reducing agents.

- Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed- From Oxidation: Various carboxylic acids.

- From Reduction: Alcohols or aldehydes.

- From Substitution: Halogenated derivatives .

- From Oxidation: Various carboxylic acids.

- From Reduction: Alcohols or aldehydes.

- From Substitution: Halogenated derivatives .

Synthetic Routes

The synthesis of 7-Phenylnaphthalene-2-carboxylic acid typically involves:

- Carboxylation of Naphthalene Derivatives: Naphthalene can be reacted with carbon tetrachloride and alcohols in the presence of iron catalysts to yield naphthalenecarboxylic acids.

- Industrial Production: Large-scale synthesis often employs optimized reaction conditions, including controlled temperature and reactant concentrations to maximize yield and purity .

7-Phenylnaphthalene-2-carboxylic acid has diverse applications, including:

- Organic Synthesis: It serves as an intermediate in the production of complex organic molecules.

- Pharmaceutical Research: Investigated for its potential therapeutic effects.

- Material Science: Utilized in developing advanced materials with unique properties .

Several compounds share structural similarities with 7-Phenylnaphthalene-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| 1-Phenylnaphthalene-2-carboxylic acid | 248.28 | 85679-03-4 | |

| 4-Hydroxy-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid | 332.3 | 145978299 |

Uniqueness

7-Phenylnaphthalene-2-carboxylic acid stands out due to its specific structural arrangement that influences its reactivity and potential biological activity. Unlike other similar compounds, it may exhibit unique interactions within biological systems and distinct synthetic pathways that enhance its utility in research and applications .

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal catalysts, particularly palladium, have revolutionized the functionalization of naphthalene cores. The Suzuki-Miyaura coupling, a cornerstone of this methodology, enables the introduction of aryl groups at specific positions on the naphthalene skeleton. For instance, phenylboronic acid can be coupled with brominated naphthalene precursors to install the phenyl group at the 7-position. Research demonstrates that using tetrakis(triphenylphosphine)palladium(0) as a catalyst in a basic aqueous environment achieves yields exceeding 85% for biphenyl derivatives.

Iron-based catalysts have also been explored for carboxylation reactions. In one approach, naphthalene derivatives undergo carboxylation via reactions with carbon tetrachloride and alcohols in the presence of iron catalysts, though this method requires optimization to enhance regiocontrol. Recent innovations include leveraging nickel catalysts for Ullmann-type couplings, which facilitate aryl-aryl bond formation under milder conditions compared to traditional methods.

Table 1: Comparative Efficiency of Transition Metal Catalysts

| Catalyst | Reaction Type | Yield (%) | Regioselectivity |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 85–92 | High (C7) |

| FeCl₃ | Carboxylation | 60–75 | Moderate |

| Ni(COD)₂ | Ullmann Coupling | 70–80 | High (C2) |

Microwave-Assisted Synthesis Protocols for Enhanced Regioselectivity

Microwave irradiation has emerged as a powerful tool for accelerating reactions and improving regioselectivity. A study utilizing sulfamic acid as a catalyst under microwave conditions demonstrated a 50% reduction in reaction time for synthesizing 1-phenylnaphthalene derivatives compared to conventional heating. The rapid, uniform heating of microwave systems minimizes side reactions, achieving regioselectivities >90% for the 2-carboxylic acid position.

Key advancements include solvent-free protocols, where naphthalene precursors and arylating agents react directly on solid supports. For example, 7-phenylnaphthalene-2-carboxylic acid ethyl ester was synthesized in 88% yield within 15 minutes using microwave irradiation at 150°C. This method is particularly advantageous for thermally sensitive intermediates.

Table 2: Microwave vs. Conventional Synthesis Parameters

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 10–20 minutes | 2–4 hours |

| Temperature | 120–150°C | 80–100°C |

| Regioselectivity | 89–93% | 75–82% |

| Yield | 85–90% | 70–78% |

Palladium-Mediated Cross-Coupling Strategies for Aryl Substitution

Palladium complexes remain indispensable for installing electron-withdrawing aryl groups at the naphthalene core. A notable example involves the coupling of 4-trifluoromethylphenylboronic acid with 7-bromo-2-naphthoic acid derivatives using Pd(OAc)₂ and SPhos ligand, yielding 7-(4-trifluoromethylphenyl)naphthalene-2-carboxylic acid with a binding affinity (Kᵢ) of 7 nM. The mechanism proceeds via oxidative addition of the bromonaphthalene to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.

Recent work has optimized chiral palladium catalysts for asymmetric couplings. For instance, a difluoromethylphenethyl alcohol substituent at the 4-position of the naphthalene core was introduced using a palladium-catalyzed Suzuki reaction, achieving enantiomeric excesses >95%. Such strategies are critical for synthesizing pharmacologically active derivatives.

Key Reaction Pathway:

- Oxidative Addition: Pd⁰ inserts into the C–Br bond of 7-bromo-2-naphthoic acid.

- Transmetallation: Arylboronic acid transfers its aryl group to palladium.

- Reductive Elimination: Pd releases the coupled product, regenerating the catalyst.

Methoxy groups significantly influence the electronic and steric properties of naphthalene cores, altering binding affinities and pharmacokinetic behavior. In substituted 7-phenylnaphthalene-2-carboxylic acid derivatives, methoxy groups at the 1- and 4-positions stabilize the lowest unoccupied molecular orbital (LUMO), enhancing π-π stacking interactions with hydrophobic pockets in enzyme active sites [3]. For example, derivatives with 1,4-dimethoxy substitutions exhibit 2.3-fold higher inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) compared to unsubstituted analogs [2].

Key Findings:

- Electron-donating effects: Methoxy groups increase electron density on the naphthalene ring, improving interactions with cationic residues (e.g., Lys886 in VEGFR-2) [2].

- Steric hindrance: Bulky 2-methoxy substituents reduce binding entropy by preventing nonproductive interactions with solvent-exposed regions [3].

Table 1: Methoxy Substitution Effects on VEGFR-2 Inhibition

| Substituent Position | IC₅₀ (μM) | ΔG (kcal/mol) |

|---|---|---|

| None | 12.4 | -21.8 |

| 1-Methoxy | 8.7 | -23.1 |

| 1,4-Dimethoxy | 5.3 | -24.6 |

Data derived from docking studies show that 1,4-dimethoxy derivatives form two additional hydrogen bonds with Asp1044 and Glu883 in VEGFR-2 compared to monosubstituted analogs [2].

Role of Carboxylic Acid Moieties in Target Binding Affinity

The carboxylic acid group at the 2-position of the naphthalene scaffold serves as a critical pharmacophore for target engagement. In VEGFR-2 inhibitors, this moiety participates in bidirectional hydrogen bonding with catalytic residues, as demonstrated by molecular dynamics simulations [2].

Binding Interactions:

- Direct coordination: The deprotonated carboxylate interacts with backbone amides (e.g., Cys1043) in VEGFR-2, reducing the enzyme’s Km for ATP by 38% [2].

- Conformational rigidity: Intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents preorganizes the molecule for optimal binding .

Table 2: Carboxylic Acid Modifications and Binding Energy

| Derivative | Binding Energy (kcal/mol) | Hydrogen Bonds Formed |

|---|---|---|

| Carboxylic acid | -24.9 | 4 |

| Methyl ester | -18.2 | 2 |

| Amide | -20.7 | 3 |

Removal of the carboxylic acid group (e.g., esterification) abolishes activity in cellular assays, confirming its indispensability [2].

Steric and Electronic Effects of Para-Substituted Phenyl Groups

Para-substituents on the 7-phenyl ring modulate both steric accessibility and electronic complementarity with target proteins. Nitro and methyl groups at this position exhibit divergent effects:

Electronic Effects:

- Nitro groups: Electron-withdrawing substituents enhance dipole-dipole interactions with aromatic residues (e.g., Phe916 in VEGFR-2), improving IC₅₀ values by 4.1-fold [2].

- Methyl groups: Electron-donating substituents increase hydrophobic contact surface area but reduce polar interactions .

Steric Effects:

- Bulkier substituents (e.g., -CF₃) induce conformational strain in the target’s allosteric pocket, reducing binding entropy by 1.8 kcal/mol [3].

- Linear substituents (e.g., -CH₂CH₃) align with hydrophobic channels in protein structures, enhancing residence time by 27% [2].

Table 3: Para-Substituent Effects on Cytotoxicity (HepG-2 Cells)

| Substituent | LogP | IC₅₀ (μM) | VEGFR-2 Inhibition (%) |

|---|---|---|---|

| -H | 3.1 | 12.4 | 62 |

| -NO₂ | 2.8 | 6.2 | 89 |

| -CH₃ | 3.5 | 9.1 | 74 |

Data indicate that para-nitro derivatives achieve near-complete VEGFR-2 inhibition at submicromolar concentrations, outperforming unsubstituted analogs [2].

5α-Reductase Isoform Selectivity in Androgen-Dependent Conditions

The enzyme 5α-reductase catalyzes the irreversible conversion of testosterone to the more potent androgen dihydrotestosterone, playing a crucial role in the pathophysiology of androgen-dependent conditions such as benign prostatic hyperplasia, androgenic alopecia, and acne [1] [2]. This enzyme exists in three distinct isoforms, with types 1 and 2 being the most therapeutically relevant [3] [4].

Research investigating structurally related naphthalene-2-carboxylic acid derivatives has demonstrated significant inhibitory activity against 5α-reductase isoforms. Novel 6-substituted 3,4-dihydronaphthalene-2-carboxylic acids have emerged as potent non-steroidal inhibitors capable of mimicking the transition state of steroidal substrates [5]. The most active compound identified in this class, 6-[4-(N,N-dicyclohexylaminocarbonyl)phenyl]-3,4-dihydronaphthalene-2-carboxylic acid, exhibited remarkable selectivity for the rat type 1 isoform with an inhibitory concentration fifty percent value of 0.09 micromolar [5] .

Isoform-Specific Inhibition Characteristics

The type 1 isoform displays a neutral pH optimum ranging from 6 to 8, while the type 2 isoform operates optimally under acidic conditions with a pH range of 5 to 6 [3] [7]. The type 2 isoform demonstrates higher substrate affinity for testosterone compared to the type 1 isoform, with Michaelis constant values of 0.5 and 2.9 micromolar, respectively [3] [7].

Structure-activity relationship studies have revealed that the carboxylic acid functionality at the 2-position of the naphthalene ring is essential for inhibitory activity [5]. The incorporation of bulky N,N-dicyclohexylaminocarbonyl substituents at the 6-position significantly enhances potency, particularly for type 1 selectivity [5]. Compound 6-[3-(N,N-dicyclohexylaminocarbonyl)phenyl]-3,4-dihydronaphthalene-2-carboxylic acid demonstrated non-selective inhibition with inhibitory concentration fifty percent values of 0.81 micromolar for human type 1 and 0.75 micromolar for human type 2 [5].

Mechanistic Insights and Selectivity Patterns

The mechanism of inhibition for these naphthalene derivatives appears to involve uncompetitive inhibition, similar to the steroidal inhibitor epristeride [5]. Compound 6-[4-(N,N-diisopropylamino-carbonyl)phenyl]naphthalene-2-carboxylic acid exhibited selective type 2 inhibition with an inhibitory concentration fifty percent of 0.2 micromolar and a Ki value of 90 nanomolar [5].

Compared to established therapeutic agents, finasteride demonstrates selective type 2 inhibition with Ki values of 7.3 nanomolar for type 2 versus 108 nanomolar for type 1 [3] [7]. Dutasteride exhibits dual inhibition of both isoforms with Ki values of 7.4 nanomolar for type 2 and 8.4 nanomolar for type 1 [3] [7].

Cyclooxygenase-2 Modulation Mechanisms

Cyclooxygenase enzymes catalyze the rate-limiting step in prostaglandin biosynthesis, with cyclooxygenase-2 being particularly important in inflammatory processes [8] [9]. While 7-Phenylnaphthalene-2-carboxylic acid itself has not been extensively characterized as a cyclooxygenase inhibitor, related naphthalene derivatives provide valuable insights into the structural requirements for cyclooxygenase-2 modulation.

Structural Requirements for Cyclooxygenase Inhibition

Research on 2-substituted-1-naphthol derivatives has elucidated critical structural features necessary for cyclooxygenase-2 inhibition [10] [11]. The presence of a hydroxyl group at the C-1 position of the naphthalene nucleus is essential for inhibitory activity, while methoxy substitution at this position abolishes activity [10] [11]. These compounds demonstrate preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, with the selectivity attributed to hydrogen bonding interactions with valine 523 in the cyclooxygenase-2 active site [10] [11].

Binding Mode and Molecular Interactions

Molecular docking studies reveal that active naphthalene derivatives occupy the hydrophobic cavity formed by residues phenylalanine 381, tyrosine 385, tyrosine 387, phenylalanine 513, and serine 530 in both cyclooxygenase isoforms [11]. However, selectivity for cyclooxygenase-2 is conferred by the specific hydrogen bonding interaction between the C-1 hydroxyl group and valine 523 in cyclooxygenase-2, which is not available in cyclooxygenase-1 due to the presence of isoleucine 523 [11].

Compound 2-(3'-methoxypropyl)-naphthalen-1-ol demonstrated inhibitory potency comparable to flurbiprofen against cyclooxygenase-2 but with superior selectivity, exhibiting seven-fold greater selectivity for cyclooxygenase-2 [11]. The dimethyl substituents at the C-2' position of the propyl chain enhance inhibitory activity, as demonstrated by compound 2-(3'-hydroxy-2',2'-dimethylpropyl)-naphthalen-1-ol [11].

Comparative Analysis with Established Inhibitors

Novel naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have been synthesized as potential cyclooxygenase-2 inhibitors [12]. These derivatives replace the carboxylic acid functionality typical of classical nonsteroidal anti-inflammatory drugs with methylsulfonamido or methylsulfonyl groups found in selective cyclooxygenase-2 inhibitors [12]. However, this structural modification did not achieve the desired selectivity toward cyclooxygenase enzymes [12].

The molecular basis of cyclooxygenase inhibition by naphthalene derivatives differs significantly from that of naproxen, a structurally related nonsteroidal anti-inflammatory drug [13]. While naproxen relies on carboxylate interactions with arginine 120, naphthalene derivatives utilize distinct binding modes that may offer advantages in terms of selectivity and reduced gastrointestinal toxicity [13].

Interactions with Nucleic Acid Synthesis Machinery

Naphthalene derivatives, including 7-Phenylnaphthalene-2-carboxylic acid, can interact with nucleic acid synthesis machinery through multiple mechanisms, primarily involving oxidative stress pathways and direct DNA damage [14] [15] [16].

Oxidative DNA Damage Mechanisms

Naphthalene and its metabolites induce oxidative DNA damage through the generation of reactive oxygen species [14] [16]. The parent compound naphthalene causes concentration-dependent increases in DNA fragmentation, with approximately 3.0-fold increases observed at 500 micromolar concentrations in cultured macrophage J774A.1 cells [16]. This DNA damage occurs concomitantly with increased lipid peroxidation, cytochrome c reduction, and hydroxyl radical production [16].

The metabolic conversion of naphthalene to reactive intermediates such as 1,2-dihydroxynaphthalene, 1,4-dihydroxynaphthalene, 1,2-naphthoquinone, and 1,4-naphthoquinone plays a crucial role in DNA damage induction [14]. These metabolites exhibit differential DNA-damaging capabilities, with 1,2-naphthoquinone demonstrating enhanced activity in the presence of reduced nicotinamide adenine dinucleotide [14].

Redox Cycling and DNA Oxidation

The mechanism of DNA damage involves redox cycling between naphthoquinones and their corresponding dihydro derivatives [14]. 1,2-Naphthoquinone undergoes reduction by reduced nicotinamide adenine dinucleotide to form a redox cycle, resulting in enhanced DNA damage through the generation of hydrogen peroxide and copper(I) ions [14]. This process leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a well-established marker of oxidative DNA damage [14].

The calculated energy of the lowest unoccupied molecular orbital for 1,2-naphthoquinone (-0.67 eV) compared to 1,4-naphthoquinone (-0.75 eV) indicates that 1,2-naphthoquinone is more readily reduced, explaining its enhanced DNA-damaging potential [14]. Electron paramagnetic resonance studies have confirmed the formation of semiquinone radicals during the oxidation process, supporting the proposed redox cycling mechanism [14].

Cellular Response and DNA Synthesis Inhibition

Naphthalene-induced oxidative stress triggers cellular responses that can affect DNA synthesis machinery [17]. Inhibition of DNA synthesis at the G1-S phase boundary results in enhanced synthesis of dihydrofolate reductase, an early S-phase cell cycle-regulated enzyme [17]. This response leads to subsequent increases in DNA content per cell when cells are released from inhibition, potentially contributing to gene amplification events [17].

The genotoxic effects of naphthalene derivatives are dose-dependent, with significant changes typically observed at concentrations above 100 micromolar [16]. These compounds exhibit mutagenic and carcinogenic potential, particularly low molecular weight polycyclic aromatic hydrocarbons like naphthalene and its substituted derivatives .

Implications for Therapeutic Applications

The interactions of naphthalene derivatives with nucleic acid synthesis machinery present both opportunities and challenges for therapeutic development. While the oxidative DNA damage potential raises concerns about genotoxicity, controlled modulation of these pathways may offer therapeutic benefits in specific contexts, such as cancer treatment where selective DNA damage in malignant cells is desired.

XLogP3

Wikipedia

Dates

Explore Compound Types